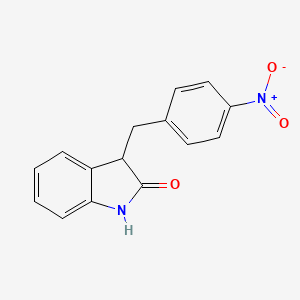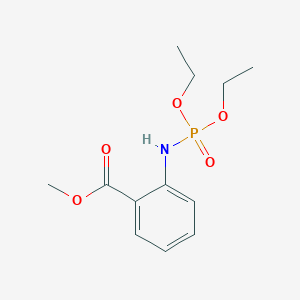
Methyl 2-(diethoxyphosphorylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(diethoxyphosphorylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and a diethoxyphosphorylamino group attached to the benzene ring
Preparation Methods
The synthesis of Methyl 2-(diethoxyphosphorylamino)benzoate typically involves the reaction of methyl 2-aminobenzoate with diethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Methyl 2-aminobenzoate and diethyl phosphorochloridate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C.
Procedure: Methyl 2-aminobenzoate is dissolved in the solvent, and diethyl phosphorochloridate is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain pure this compound.
Chemical Reactions Analysis
Methyl 2-(diethoxyphosphorylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphorylamino group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the ester group can be achieved using aqueous acid or base to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-(diethoxyphosphorylamino)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-(diethoxyphosphorylamino)benzoate involves its interaction with specific molecular targets and pathways. The diethoxyphosphorylamino group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl 2-(diethoxyphosphorylamino)benzoate can be compared with other similar compounds such as:
Methyl benzoate: A simple ester of benzoic acid, used in perfumery and as a solvent.
Ethyl benzoate: Another ester of benzoic acid, with similar applications as methyl benzoate.
Methyl 2-aminobenzoate: The starting material for the synthesis of this compound, used in organic synthesis.
The uniqueness of this compound lies in the presence of the diethoxyphosphorylamino group, which imparts distinct chemical and biological properties compared to other benzoate esters.
Properties
CAS No. |
22700-45-4 |
|---|---|
Molecular Formula |
C12H18NO5P |
Molecular Weight |
287.25 g/mol |
IUPAC Name |
methyl 2-(diethoxyphosphorylamino)benzoate |
InChI |
InChI=1S/C12H18NO5P/c1-4-17-19(15,18-5-2)13-11-9-7-6-8-10(11)12(14)16-3/h6-9H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
UTAXZSOBOWUCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC1=CC=CC=C1C(=O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


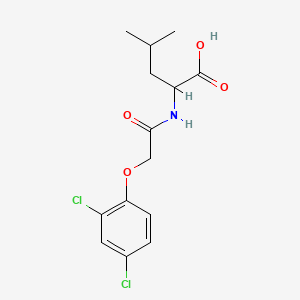
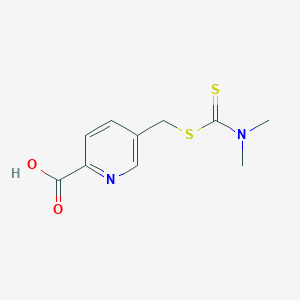
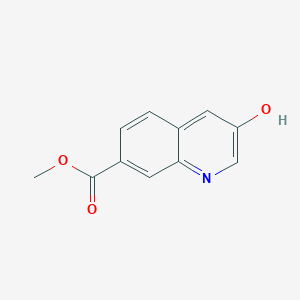

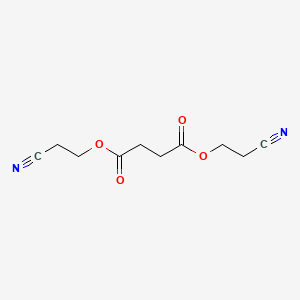
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)
![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)



![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
